

spectroscopic data of 3-Methylbenzofuran-2-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylbenzofuran-2-carboxylic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Methylbenzofuran-2-carboxylic Acid**

This document provides a comprehensive spectroscopic analysis of **3-Methylbenzofuran-2-carboxylic acid** ($C_{10}H_8O_3$, Molar Mass: 176.17 g/mol [1][2]). Designed for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes predictive data with established spectroscopic principles to offer a robust framework for the structural elucidation and quality control of this important heterocyclic compound. Benzofuran derivatives are recognized for their wide range of biological activities and serve as crucial scaffolds in medicinal chemistry.[3][4] Accurate structural confirmation is therefore paramount.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. **3-Methylbenzofuran-2-carboxylic acid** incorporates a bicyclic benzofuran core, a carboxylic acid functional group at the 2-position, and a methyl group at the 3-position. Each of these features imparts a distinct and predictable signature across various spectroscopic techniques.

The numbering of the atoms, critical for NMR assignments, is illustrated below. This structure informs our predictions for the chemical shifts and coupling patterns that follow.

Caption: Molecular structure of **3-Methylbenzofuran-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.^[5] For this compound, analysis in a solvent like DMSO-d₆ is often preferred due to the acidic proton of the carboxylic acid, although CDCl₃ can also be used. The choice of solvent is critical and must not contain signals that overlap with key sample signals.^[5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
COOH	12.0 - 13.0	Broad Singlet (br s)	1H	The acidic proton is highly deshielded, and its signal is often broad due to hydrogen bonding and chemical exchange.
H4, H7	7.5 - 7.8	Multiplet (m)	2H	Protons on the benzene ring (H4 and H7) are in a typical aromatic region. Their exact shifts are influenced by the fused furan ring.
H5, H6	7.2 - 7.4	Multiplet (m)	2H	These central aromatic protons (H5 and H6) are expected to be slightly more shielded than H4 and H7.
CH ₃	2.4 - 2.6	Singlet (s)	3H	The methyl group is attached to an sp ² carbon of the furan ring, placing it in the allylic/benzylic region. It appears as a

singlet as there
are no adjacent
protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will account for all 10 carbon atoms in the molecule, with quaternary carbons typically showing weaker signals.[\[6\]](#)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (Carboxylic Acid)	165 - 175	The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region. [6]
C7a, C3a	150 - 160	These are the bridgehead carbons of the benzofuran system, with C7a (adjacent to oxygen) being the most deshielded.
C4, C5, C6, C7	110 - 135	The carbons of the benzene ring will appear in the aromatic region, with their specific shifts determined by substitution patterns.[7]
C2	140 - 150	This sp^2 carbon is bonded to the electron-withdrawing carboxylic acid group and the furan oxygen, causing a downfield shift.
C3	115 - 125	This sp^2 carbon is bonded to the methyl group.
CH ₃	10 - 15	The sp^3 hybridized carbon of the methyl group is highly shielded and appears in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. For **3-Methylbenzofuran-2-carboxylic acid**, the spectrum is expected to be dominated by features from the carboxylic acid and the

aromatic system. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly broadens the O-H stretching band.[8][9]

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Comments
2500-3300	O–H stretch (Carboxylic Acid)	Strong, Very Broad	This is a hallmark of a carboxylic acid dimer, appearing as a wide, often messy, band that overlaps with C–H stretches.[8]
~3050	Aromatic C–H stretch	Medium-Weak	Sharp peaks superimposed on the broad O–H band.
~2950	Aliphatic C–H stretch	Medium-Weak	Sharp peaks from the methyl group, also superimposed on the O–H band.
1680-1710	C=O stretch (Carboxylic Acid)	Strong, Sharp	The carbonyl stretch is very intense. Conjugation with the furan ring shifts it to a slightly lower wavenumber compared to saturated acids.[9]
1580-1610	Aromatic C=C stretch	Medium	Characteristic vibrations of the benzene ring.
1210-1320	C–O stretch	Strong	Associated with the C–O single bond of the carboxylic acid group. [9]

910-950	O–H bend (out-of-plane)	Medium, Broad	Another characteristic, broad peak for carboxylic acid dimers.[8]
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation. An electrospray ionization (ESI) source is well-suited for this compound, particularly in negative ion mode ($[\text{M}-\text{H}]^-$), due to the acidic nature of the carboxylic acid.

- Predicted Molecular Ion:
 - Formula: $\text{C}_{10}\text{H}_8\text{O}_3$
 - Exact Mass: 176.0473 Da
 - Observed Ion (ESI-): m/z 175.0400 ($[\text{M}-\text{H}]^-$)[10]
 - Observed Ion (ESI+): m/z 177.0546 ($[\text{M}+\text{H}]^+$)[10]

Plausible Fragmentation Pathway

Understanding the fragmentation can further validate the structure. A primary loss from the molecular ion is often the carboxyl group or related fragments.

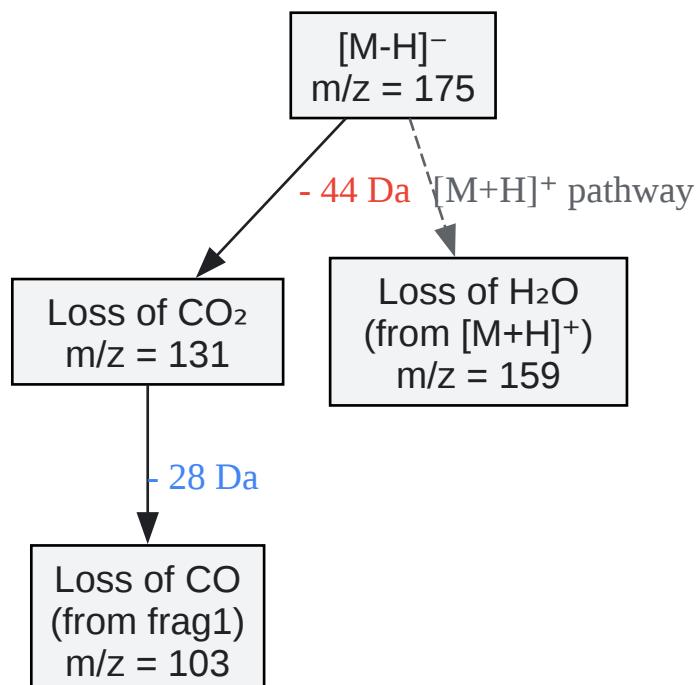


Figure 2: Predicted ESI-MS Fragmentation Pathway

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Caption: Key predicted fragmentation steps for **3-Methylbenzofuran-2-carboxylic acid**.

The most characteristic fragmentation is the loss of carbon dioxide (44 Da) from the deprotonated molecular ion ($[M-H]^-$) to yield a highly stable anion at m/z 131.

Experimental Protocols

To ensure data integrity, standardized acquisition protocols are essential.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **3-Methylbenzofuran-2-carboxylic acid** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., $DMSO-d_6$) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire data over a spectral width of 0-16 ppm.

- Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
- Collect 16-32 scans for adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire data over a spectral width of 0-220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Collect a sufficient number of scans (e.g., 1024 or more) to observe quaternary carbons, with a relaxation delay of 5 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the residual solvent peak (DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

IR Spectroscopy Protocol

- Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the crystalline powder directly onto the ATR crystal.
- Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.
- Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- Acquisition:
 - Infuse the sample solution into the source at a low flow rate (e.g., 5-10 μ L/min).
 - Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
 - Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
- Processing: Analyze the resulting mass spectrum to identify the accurate mass of the molecular ion and its major fragments. Use the accurate mass data to confirm the elemental composition.

Conclusion

The structural characterization of **3-Methylbenzofuran-2-carboxylic acid** is definitively achieved through a multi-technique spectroscopic approach. The predicted data presented in this guide—from the distinct proton and carbon environments in NMR to the characteristic vibrational modes in IR and the specific fragmentation patterns in MS—provide a comprehensive and reliable fingerprint for this molecule. These analytical methodologies and the interpretive framework herein serve as an essential resource for scientists engaged in the synthesis, quality control, and application of benzofuran-based compounds.

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- To cite this document: BenchChem. [spectroscopic data of 3-Methylbenzofuran-2-carboxylic acid (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144128#spectroscopic-data-of-3-methylbenzofuran-2-carboxylic-acid-nmr-ir-ms>]

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